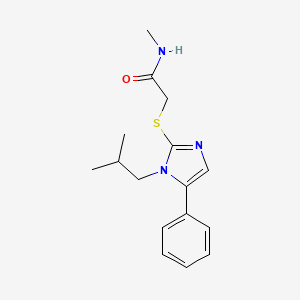

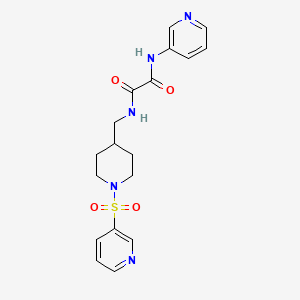

![molecular formula C10H10N2OS2 B2984192 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 282523-13-1](/img/structure/B2984192.png)

4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Anticancer Activity

Thiadiazole derivatives exhibit promising antiproliferative activity against various cancer cell lines, including those derived from breast adenocarcinoma and lung carcinoma. Their mechanism of action involves the inhibition of DNA synthesis, providing a potential pathway for cancer treatment without inducing apoptosis. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential (Juszczak et al., 2008; Matysiak, 2006).

Antimicrobial Properties

Compounds synthesized from thiadiazole derivatives have shown moderate activity against various bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans. This suggests their potential as antimicrobial agents in the treatment of infectious diseases (Sah et al., 2014).

Corrosion Inhibition

Thiadiazole derivatives are also investigated for their corrosion inhibition properties, particularly for the protection of metals in acidic environments. They function by forming a chemisorbed film on the metal surface, preventing corrosion. This application is significant for extending the lifespan of metal components in industrial settings (Lebrini et al., 2007).

Fluorescence and Photophysical Properties

Research on thiadiazole derivatives has also revealed interesting fluorescence and photophysical properties, making them potential candidates for use in fluorescence probes and materials science applications. These properties are influenced by molecular aggregation and can be tailored by structural modifications (Matwijczuk et al., 2017; Murai et al., 2018).

Wirkmechanismus

Mode of Action

It is known that the compound can undergo oxidation under certain conditions . The reaction of this compound with hydrogen peroxide can yield two different products depending on the reaction conditions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. For 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, it is known that the compound can undergo oxidation under certain conditions . .

Eigenschaften

IUPAC Name |

4-methyl-5-(4-methylphenyl)sulfinylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-7-3-5-9(6-4-7)15(13)10-8(2)11-12-14-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIRHTANIRAFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)

![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)

![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid](/img/structure/B2984130.png)